BWA-522 intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19N3O5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

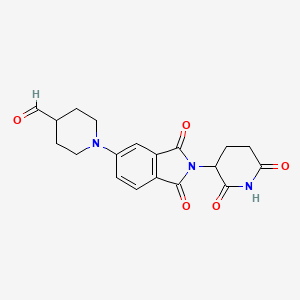

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde |

InChI |

InChI=1S/C19H19N3O5/c23-10-11-5-7-21(8-6-11)12-1-2-13-14(9-12)19(27)22(18(13)26)15-3-4-16(24)20-17(15)25/h1-2,9-11,15H,3-8H2,(H,20,24,25) |

InChI Key |

TXZFWPHJZKOMQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)C=O |

Origin of Product |

United States |

Foundational & Exploratory

BWA-522 Intermediate-1: A Technical Guide to its Chemical Properties and Role in PROTAC-Mediated Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of BWA-522 intermediate-1, a critical building block in the synthesis of the potent androgen receptor (AR) degrader, BWA-522. This document details its function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and outlines the broader mechanism of action for BWA-522-mediated protein degradation. While the precise, step-by-step synthesis protocol for this compound is proprietary, a representative experimental protocol for the synthesis of a structurally similar CRBN ligand is provided to illustrate the key chemical transformations involved.

Core Chemical Properties of this compound

This compound is a key synthetic precursor to the Proteolysis Targeting Chimera (PROTAC) BWA-522. Its primary role is to engage the Cereblon E3 ubiquitin ligase, thereby initiating the degradation of the target protein, the androgen receptor. A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉N₃O₅ | [1] |

| Molecular Weight | 369.37 g/mol | [1] |

| CAS Number | 2241315-66-0 | [1] |

| Appearance | Light yellow to yellow solid powder | [1] |

| LogP | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Role in BWA-522 and Mechanism of Action

This compound constitutes the Cereblon-binding moiety of the final PROTAC, BWA-522.[2] BWA-522 is a heterobifunctional molecule designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants (e.g., AR-V7), which are key drivers in the progression of prostate cancer.[3][4]

The mechanism of action, a classic example of targeted protein degradation, is initiated by the formation of a ternary complex between the androgen receptor, BWA-522, and the E3 ubiquitin ligase machinery. The this compound portion of the molecule specifically binds to Cereblon, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the androgen receptor. The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[5][6]

Caption: Signaling pathway of BWA-522 mediated androgen receptor degradation.

Experimental Protocols

While the specific synthesis protocol for this compound is not publicly available, the following is a representative, detailed methodology for the synthesis of a structurally analogous Cereblon E3 ligase ligand. This protocol is intended to provide insight into the chemical strategies employed in the creation of such molecules.

Representative Synthesis of a Pomalidomide-Based E3 Ligase Ligand with an Amine Linker

This multi-step synthesis involves the modification of pomalidomide to introduce a linker with a terminal amine, which can then be coupled to a target-binding ligand to form a PROTAC.

Step 1: N-alkylation of Pomalidomide with a Protected Linker

-

To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add N-(2-bromoethyl)phthalimide (1.2 eq) to the reaction mixture.

-

Stir the reaction at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate.

Step 2: Deprotection to Yield the Amine Linker

-

Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol (0.1 M).

-

Add hydrazine monohydrate (4.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Treat the residue with dichloromethane (DCM) and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (using a DCM/methanol gradient) to afford the final pomalidomide-linker-amine product.

Caption: Conceptual workflow for the synthesis of a pomalidomide-based CRBN ligand.

Conclusion

This compound is a crucial component in the development of the androgen receptor degrader, BWA-522. Its well-defined chemical properties and its function as a high-affinity ligand for the Cereblon E3 ligase are central to the therapeutic strategy of targeted protein degradation. While specific synthetic details remain proprietary, the provided representative protocol offers valuable insights for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of novel E3 ligase ligands, exemplified by intermediates like this compound, holds significant promise for the development of next-generation therapeutics for prostate cancer and other malignancies.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. grant.rscf.ru [grant.rscf.ru]

- 4. benchchem.com [benchchem.com]

- 5. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to BWA-522 Intermediate-1 (CAS Number: 2241315-66-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 intermediate-1, with the CAS number 2241315-66-0, is a pivotal chemical entity in the synthesis of advanced therapeutic agents, most notably the Proteolysis Targeting Chimera (PROTAC), BWA-522. This intermediate serves as the crucial E3 ubiquitin ligase-binding moiety, specifically targeting the cereblon (CRBN) protein. The engagement of cereblon is the initiating step in the BWA-522-mediated degradation of the androgen receptor (AR), a key driver in prostate cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its functional role in the broader context of targeted protein degradation. Detailed experimental protocols for assays relevant to its mechanism of action are also presented, alongside quantitative data for related compounds to provide a functional context.

Chemical Properties and Characterization

This compound is chemically identified as 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.[1] Its structure incorporates the thalidomide-like phthalimide group, which is responsible for its high-affinity binding to cereblon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2241315-66-0 |

| Molecular Formula | C₁₉H₁₉N₃O₅ |

| Molecular Weight | 369.37 g/mol |

| IUPAC Name | 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde |

| Appearance | Light yellow to yellow solid powder |

Table 2: Analytical Data Summary for this compound

| Analysis Type | Data Reference |

| ¹H NMR | Available from commercial suppliers[1][2] |

| RP-HPLC | Available from commercial suppliers[1][2] |

| LC-MS | Available from commercial suppliers[1][2] |

Synthesis Protocol

Experimental Protocol: Representative Synthesis of this compound

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

-

To a solution of 4-fluorophthalic anhydride (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde

-

In a sealed vessel, dissolve 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq) and piperidine-4-carbaldehyde (1.2 eq) in dimethyl sulfoxide (DMSO).

-

Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Heat the reaction mixture to 120-140°C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Role in PROTAC BWA-522 and Signaling Pathway

This compound constitutes the cereblon-binding warhead of the PROTAC BWA-522. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. BWA-522 targets the androgen receptor for degradation, which is a critical pathway in the progression of prostate cancer.

The mechanism of action of BWA-522, initiated by its intermediate, is as follows:

-

Ternary Complex Formation: The this compound moiety of BWA-522 binds to the E3 ubiquitin ligase cereblon, while the other end of the PROTAC binds to the androgen receptor. This results in the formation of a ternary complex of AR-BWA-522-CRBN.

-

Ubiquitination: The formation of this complex brings the androgen receptor into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the androgen receptor.

-

Proteasomal Degradation: The polyubiquitinated androgen receptor is then recognized and targeted for degradation by the 26S proteasome.

Experimental Workflows and Protocols

The following sections detail experimental workflows and protocols relevant to characterizing the function of this compound as a cereblon ligand within the context of a PROTAC.

Cereblon Binding Assay

Determining the binding affinity of the intermediate to cereblon is crucial. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.

Experimental Protocol: TR-FRET Cereblon Binding Assay

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged CRBN-DDB1, and a fluorescently labeled tracer that binds to cereblon.

-

Procedure: a. Serially dilute this compound in an appropriate assay buffer. b. In a 384-well plate, add the diluted intermediate. c. Add a pre-mixed solution of GST-tagged CRBN-DDB1 and the fluorescent tracer. d. Add the terbium-labeled anti-GST antibody. e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The data is then plotted against the concentration of the intermediate to determine the IC₅₀ value, which represents the concentration of the intermediate required to displace 50% of the fluorescent tracer.

Table 3: Cereblon Binding Affinities of Related Compounds

No direct quantitative binding data for this compound is publicly available. The following table provides context with data from similar cereblon-binding molecules.

| Compound | Assay Type | Binding Affinity (IC₅₀/Kᵢ) |

| Lenalidomide | TR-FRET | IC₅₀ = 1.69 µM |

| Pomalidomide | TR-FRET | IC₅₀ = 0.93 µM |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kₐ = 1.1 x 10⁶ M⁻¹ |

Androgen Receptor Degradation Assay

To assess the functional consequence of cereblon binding by the final PROTAC (BWA-522), a Western blot analysis is performed to quantify the degradation of the androgen receptor in prostate cancer cell lines.

Experimental Protocol: Western Blot for Androgen Receptor Degradation

-

Cell Culture and Treatment: a. Seed prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates. b. Once the cells reach 70-80% confluency, treat them with varying concentrations of BWA-522 for 18-24 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. c. Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities and normalize the AR protein levels to the loading control to determine the extent of degradation.

Table 4: In Vitro Degradation Efficacy of BWA-522

| Cell Line | BWA-522 Concentration | AR Degradation Efficiency |

| VCaP | 1 µM | 77.3% |

| LNCaP | 5 µM | 72.0% |

Data for the final PROTAC, BWA-522, is presented to illustrate the functional outcome of the intermediate's activity.[3]

Conclusion

This compound is a cornerstone molecule in the development of the androgen receptor degrader, BWA-522. Its ability to potently and specifically bind to the E3 ligase cereblon is fundamental to the PROTAC's mechanism of action. This guide provides essential technical information for researchers working with this intermediate and similar molecules, offering insights into its synthesis, characterization, and functional evaluation within the context of targeted protein degradation. The provided protocols and data serve as a valuable resource for the continued development of novel therapeutics in oncology and beyond.

References

Unveiling BWA-522 Intermediate-1: A Core Component in Targeted Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522 intermediate-1, a critical building block in the synthesis of the potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), BWA-522. The parent compound, BWA-522, is at the forefront of therapeutic strategies for advanced prostate cancer by inducing the degradation of the androgen receptor (AR), including difficult-to-target splice variants. This document outlines the physicochemical properties of this compound, the broader mechanism of action of BWA-522, and relevant experimental context.

Physicochemical Properties of this compound

This compound serves as a crucial component for engaging the E3 ubiquitin ligase machinery. A comprehensive summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₉H₁₉N₃O₅ |

| Molecular Weight | 369.37 g/mol |

| CAS Number | 2241315-66-0 |

| Appearance | Light yellow to yellow solid powder |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 3 |

The Central Role of BWA-522 in Targeted Protein Degradation

BWA-522 is a heterobifunctional molecule designed to specifically target the androgen receptor for degradation via the ubiquitin-proteasome system.[1] It achieves this by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, marking it for destruction by the proteasome.

The intermediate, this compound, constitutes the cereblon-binding moiety of the final PROTAC molecule. Its structure is derived from thalidomide and its analogs, which are known to interact with cereblon.[4] By incorporating this intermediate, BWA-522 effectively hijacks the cell's natural protein disposal system to eliminate the androgen receptor, a key driver of prostate cancer growth.[3][5]

Signaling Pathway of BWA-522-Mediated AR Degradation

The following diagram illustrates the mechanism of action for the BWA-522 PROTAC, highlighting the critical role of the cereblon E3 ligase complex.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the search results, the parent compound BWA-522 has been evaluated in various in vitro and in vivo studies. The following outlines a general experimental workflow for assessing the activity of an AR-targeting PROTAC like BWA-522, based on published research.[3][6][7]

General Experimental Workflow for BWA-522 Evaluation

1. Cell Culture and Treatment:

-

Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, VCaP for AR amplification and AR-V7 expression) are cultured under standard conditions.

-

Cells are treated with varying concentrations of BWA-522 or vehicle control for specified time periods.

2. Western Blot Analysis for AR Degradation:

-

Following treatment, cell lysates are collected and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against the androgen receptor (both full-length and AR-V7) and a loading control (e.g., GAPDH, β-actin).

-

Secondary antibodies conjugated to HRP are used for detection, and band intensities are quantified to determine the extent of AR degradation.

3. Cell Viability and Apoptosis Assays:

-

To assess the functional consequences of AR degradation, cell viability is measured using assays such as MTT or CellTiter-Glo.

-

Apoptosis induction is quantified using methods like caspase activity assays or Annexin V/PI staining followed by flow cytometry.

4. In Vivo Xenograft Studies:

-

Male immunodeficient mice are subcutaneously inoculated with prostate cancer cells.

-

Once tumors are established, mice are randomized into vehicle control and BWA-522 treatment groups.

-

BWA-522 is administered orally at a specified dose and schedule.

-

Tumor growth is monitored regularly, and at the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., measuring AR levels by western blot or immunohistochemistry).[3][7]

This guide provides a foundational understanding of this compound and its significance in the development of a promising new therapeutic for prostate cancer. The detailed mechanism and experimental framework offer valuable insights for researchers in the field of targeted protein degradation.

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to B-522 Intermediate-1: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of BWA-522 intermediate-1, a key building block in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Core Compound Data

This compound, a crucial component for the construction of the BWA-522 PROTAC, serves as the E3 ligase-binding moiety. Its systematic chemical name is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde . A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde | N/A |

| Molecular Formula | C₁₉H₁₉N₃O₅ | N/A |

| Molecular Weight | 369.37 g/mol | N/A |

| CAS Number | 2241315-66-0 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process involves the coupling of two key precursors: 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione and tert-butyl 4-formylpiperidine-1-carboxylate, followed by the deprotection of the Boc group.

Experimental Protocol

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

A mixture of 5-fluoro-2-benzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is suspended in water and stirred for several hours. The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.[1]

Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), Dess-Martin periodinane (1.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to give tert-butyl 4-formylpiperidine-1-carboxylate, which can be used in the next step without further purification.[2][3]

Step 3: Synthesis of 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde (this compound)

A mixture of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq), tert-butyl 4-formylpiperidine-1-carboxylate (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF) is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

Caption: Synthetic pathway of this compound.

References

The Role of BWA-522 Intermediate-1 in the Synthesis of a Novel Androgen Receptor PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BWA-522 intermediate-1, a pivotal component in the synthesis of the promising orally bioavailable Proteolysis Targeting Chimera (PROTAC), BWA-522. This PROTAC is designed for the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.

This compound functions as the Cereblon (CRBN) E3 ubiquitin ligase ligand, one of the three critical components of the final PROTAC.[1] Its structure is derived from thalidomide, enabling it to recruit the CRBN E3 ligase complex. This intermediate is then coupled via a linker to a warhead that binds the target protein—in this case, an antagonist that targets the N-terminal domain (NTD) of the Androgen Receptor.[2] The resulting PROTAC, BWA-522, effectively degrades both full-length Androgen Receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in drug resistance.[1][3][4][5]

Core Functionality and Significance

The primary role of this compound is to engage the cellular protein degradation machinery. By binding to CRBN, it allows the final PROTAC molecule to act as a bridge, bringing the Androgen Receptor into close proximity with the E3 ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This mechanism offers a powerful strategy to eliminate the target protein entirely, rather than merely inhibiting its function, providing a potential avenue to overcome resistance to traditional AR antagonists.[1][4][5]

Quantitative Data Summary

The efficacy of the final PROTAC, BWA-522, synthesized from this compound, has been demonstrated in several studies. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Compound | Cell Line | Target Protein | DC₅₀ (Degradation) | IC₅₀ (Anti-proliferation) | Reference |

| BWA-522 | LNCaP | AR-FL | 3.5 µM | - | [1] |

| BWA-522 | VCaP | AR-FL / AR-V7 | Sub-micromolar | - | [1] |

| BWA-522 | 22Rv1 | AR-FL | - | 0.038 µM | [6] |

| BWA-522 | LNCaP | AR-FL | - | 1.11 µM | [6] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Degradation Efficiency

| Compound | Cell Line | Concentration | Target Protein | Degradation Efficiency | Reference |

| BWA-522 | VCaP | 1 µM | AR-V7 | 77.3% | [3] |

| BWA-522 | LNCaP | 5 µM | AR-FL | 72.0% | [3] |

Table 3: In Vivo Efficacy and Oral Bioavailability

| Compound | Parameter | Species | Value | Dosing | Reference |

| BWA-522 | Tumor Growth Inhibition (TGI) | Mice (LNCaP xenograft) | 76% | 60 mg/kg, p.o. | [1][3][4][5] |

| BWA-522 | Oral Bioavailability | Mice | 40.5% | - | [1][4][5] |

| BWA-522 | Oral Bioavailability | Beagle Dogs | 69.3% | - | [1][4][5] |

p.o.: Per os (by mouth).

Experimental Protocols and Synthesis

The synthesis of the final PROTAC BWA-522 involves a multi-step process where this compound (the CRBN ligand) is coupled with the Androgen Receptor N-Terminal Domain (AR-NTD) binding moiety. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are typically found in the supporting information of the primary research publication by Zhang et al. in the Journal of Medicinal Chemistry.[4]

General Protocol for the Final Coupling Step:

The final step in the synthesis of BWA-522 involves the coupling of the linker-equipped AR-NTD ligand with the this compound (CRBN E3 ligase ligand). A representative procedure is outlined below.

-

Reactant Preparation : The AR-NTD ligand, featuring a terminal reactive group (e.g., a carboxylic acid or amine on the linker), and this compound, functionalized with a complementary group, are dissolved in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Reaction : A suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to the reaction mixture.

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Extraction : Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC BWA-522.

-

Characterization : The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of the BWA-522 PROTAC, highlighting the central role of this compound.

Caption: Modular synthesis workflow for the BWA-522 PROTAC.

Mechanism of Action: Androgen Receptor Degradation

This diagram illustrates the signaling pathway and the mechanism by which BWA-522 induces the degradation of the Androgen Receptor.

Caption: BWA-522 induced degradation of the Androgen Receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

BWA-522 Intermediate-1: A Core Component for Cereblon-Mediating Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation (TPD), the strategic design of potent and selective proteolysis-targeting chimeras (PROTACs) is paramount. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation. BWA-522 intermediate-1 has emerged as a key building block in the synthesis of advanced PROTACs, acting as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

This technical guide provides a comprehensive overview of this compound, detailing its role as a CRBN ligand, its physicochemical properties, and its incorporation into the potent androgen receptor (AR) degrader, BWA-522. Furthermore, this document outlines detailed experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives, offering a valuable resource for researchers in the discovery and development of novel therapeutics based on targeted protein degradation.

This compound: Physicochemical and Biological Properties

This compound is a crucial synthetic precursor to the orally bioavailable PROTAC BWA-522.[1] BWA-522 is designed to target the N-terminal domain of the androgen receptor, inducing its degradation and showing significant therapeutic potential in prostate cancer models. The core function of this compound within this context is to engage the CRBN E3 ligase, a widely utilized ligase in the development of PROTACs due to the favorable characteristics of its ligands.[2][3]

While specific binding affinity data for this compound to CRBN is not extensively published in peer-reviewed literature, its effective incorporation into the potent BWA-522 PROTAC suggests a strong and productive interaction with the CRBN E3 ligase complex. The properties of similar CRBN ligands, such as thalidomide and its analogs, are well-characterized and provide a benchmark for understanding the expected performance of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉N₃O₅ | [4] |

| Molecular Weight | 369.37 g/mol | [4] |

| Appearance | Light yellow to yellow solid powder | [4] |

| LogP | 0.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 3 | [4] |

| CAS Number | 2241315-66-0 | [4] |

Mechanism of Action: The Role of a Cereblon Ligand

This compound functions by binding to Cereblon, the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[2] In the context of a PROTAC, this binding event is the first step in the formation of a ternary complex, which also includes the target protein bound to the other end of the PROTAC molecule. This induced proximity between the target protein and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. The subsequent polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for the biochemical and cellular evaluation of its function as a Cereblon ligand. These protocols are based on established methods in the field of targeted protein degradation and can be adapted for specific research needs.

Synthesis of this compound

The synthesis of this compound is detailed in patent literature, specifically WO2021194879 A1. The following is a representative synthetic scheme based on the information available in the patent.

Materials:

-

Appropriate protected glutarimide and phthalic anhydride starting materials

-

Organic solvents (e.g., DMF, DCM, THF)

-

Reagents for condensation, functional group manipulation, and purification (e.g., coupling agents, catalysts, acids, bases)

-

Chromatography supplies (silica gel, solvents)

-

Analytical instrumentation (NMR, LC-MS)

Procedure:

The synthesis generally involves the condensation of a functionalized phthalic anhydride derivative with a protected glutamine derivative to form the phthalimide core. This is followed by a series of functional group interconversions and deprotection steps to yield the final this compound. The exact reagents, reaction conditions, and purification methods are specified in the patent literature and should be followed closely. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the identity and purity of the final product.

Biochemical Assay: Cereblon Binding Affinity (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) competitive binding assay to determine the binding affinity of this compound to CRBN.

Materials:

-

Purified recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

Black, low-binding 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a solution of CRBN protein and the fluorescently labeled CRBN ligand in assay buffer. The optimal concentrations of CRBN and the fluorescent tracer should be determined empirically but are typically in the low nanomolar range.

-

Assay Setup: To the wells of the 384-well plate, add the this compound dilutions. Include controls with no competitor and with a known CRBN binder (e.g., pomalidomide).

-

Reaction Initiation: Add the pre-mixed CRBN protein and fluorescent ligand solution to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Assay: Target Protein Degradation (Western Blot)

This protocol outlines a method to assess the ability of a PROTAC incorporating this compound (such as BWA-522) to induce the degradation of a target protein in a cellular context.

Materials:

-

Cell line expressing the target protein (e.g., LNCaP cells for androgen receptor)

-

Cell culture medium and supplements

-

PROTAC molecule (e.g., BWA-522)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC molecule or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a valuable chemical entity for the development of CRBN-recruiting PROTACs. Its role as an effective CRBN ligand is central to the mechanism of action of potent protein degraders like BWA-522. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and functional evaluation of this compound and its derivatives. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile E3 ligase ligands such as this compound will be crucial for the design of the next generation of therapeutics aimed at previously "undruggable" targets.

References

Mechanism of BWA-522 Intermediate-1 Binding to Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the binding mechanism of BWA-522 intermediate-1 to the E3 ubiquitin ligase Cereblon (CRBN). This compound is a critical component of the Proteolysis Targeting Chimera (PROTAC) BWA-522, an orally active degrader of the Androgen Receptor (AR) and its splice variants. Understanding the interaction between this compound and CRBN is fundamental to elucidating the mechanism of action of the BWA-522 PROTAC and for the rational design of future CRBN-recruiting therapeutics. While specific quantitative binding data for this compound is not publicly available, this guide draws upon the extensive knowledge of well-characterized CRBN ligands, such as thalidomide and its analogs, to infer the binding mechanism. This document outlines the general principles of CRBN engagement, details relevant experimental protocols for assessing binding, and provides visual representations of the associated molecular pathways and workflows.

Introduction to Cereblon and CRBN-Ligand Interactions

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecules that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent degradation of proteins that are not endogenous substrates of CRBN. This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

In the context of PROTACs, a CRBN ligand, such as this compound, serves as the E3 ligase-recruiting element. The PROTAC molecule forms a ternary complex between CRBN and the protein of interest (POI), in this case, the Androgen Receptor. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for proteasomal degradation.

BWA-522 is an orally active PROTAC with significant degradation effects on both full-length Androgen Receptor (AR-FL) and its splice variants (AR-V7)[1]. This compound functions as the ligand that recruits the CRBN E3 ubiquitin ligase[1].

The Binding Interface of CRBN Ligands

The binding of small molecules like this compound to CRBN occurs in a specific pocket within the C-terminal thalidomide-binding domain (TBD). The core structural motif of these ligands, a glutarimide ring, is essential for this interaction.

Key features of the CRBN-ligand binding interaction, based on studies with thalidomide and its analogs, include:

-

The "Triad of Tryptophans": The glutarimide ring of the ligand is typically nestled into a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).

-

Hydrogen Bonding: The imide protons of the glutarimide ring form crucial hydrogen bonds with the backbone carbonyl of a highly conserved tryptophan residue and the side chain of a histidine residue.

-

Phthalimide Moiety Interaction: The phthalimide portion of the ligand often engages in π-π stacking interactions with other residues in the binding pocket and can be modified to alter binding affinity and substrate specificity.

The chemical structure of this compound is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde. This structure contains the essential 2,6-dioxopiperidin-3-yl (glutarimide) and 1,3-dioxoisoindoline (phthalimide) moieties characteristic of high-affinity CRBN binders.

Quantitative Analysis of CRBN-Ligand Binding

While specific binding data for this compound is not available in the reviewed literature, the following table summarizes typical binding affinities of well-characterized CRBN ligands measured by various biophysical techniques. This data provides a reference for the expected range of binding affinities for potent CRBN ligands.

| Ligand | Assay Method | Reported Affinity (K_d or IC₅₀) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.3 µM | General Literature |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | General Literature |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~30 nM | General Literature |

| CC-885 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | ~10 nM | General Literature |

Experimental Protocols for Assessing CRBN Binding

Several robust biophysical and biochemical methods are employed to characterize the interaction between small molecules and CRBN. The choice of method depends on the specific information required, such as binding affinity, thermodynamics, or kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Protocol Outline:

-

Sample Preparation:

-

Recombinant human CRBN (typically in complex with DDB1 for stability) is extensively dialyzed against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

The ligand (this compound) is dissolved in the same dialysis buffer to minimize buffer mismatch effects.

-

-

ITC Experiment:

-

The CRBN solution is loaded into the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small injections of the ligand into the protein solution are performed.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The resulting thermogram is integrated to determine the heat change per injection.

-

The data is fitted to a suitable binding model (e.g., one-site binding) to calculate K_d, n, and ΔH.

-

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule upon binding to a protein.

Protocol Outline:

-

Reagent Preparation:

-

A fluorescently labeled CRBN ligand (tracer, e.g., a fluorescein-labeled thalidomide analog) is used.

-

Recombinant CRBN/DDB1 complex.

-

Unlabeled competitor ligand (this compound).

-

-

Assay Procedure:

-

A fixed concentration of CRBN and the fluorescent tracer are incubated to form a complex, resulting in a high fluorescence polarization signal.

-

Serial dilutions of the competitor ligand are added to the complex.

-

The competitor ligand displaces the fluorescent tracer, leading to a decrease in the polarization signal.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of competitor ligand that displaces 50% of the tracer) is determined by plotting the polarization signal against the logarithm of the competitor concentration.

-

The IC₅₀ can be converted to a binding affinity (K_i) using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rate constants, k_on and k_off) and binding affinity (K_d).

Protocol Outline:

-

Chip Preparation:

-

Recombinant CRBN/DDB1 is immobilized on the surface of a sensor chip (e.g., via amine coupling).

-

-

Binding Measurement:

-

A solution containing the analyte (this compound) at various concentrations is flowed over the chip surface.

-

The change in the SPR signal (measured in response units, RU) is monitored over time during the association and dissociation phases.

-

-

Data Analysis:

-

The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

-

The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a competitive binding assay that measures the energy transfer between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.

Protocol Outline:

-

Reagent Preparation:

-

A tagged CRBN protein (e.g., GST-tagged) is used.

-

An antibody against the tag labeled with the donor fluorophore (e.g., anti-GST-Europium).

-

A CRBN ligand labeled with the acceptor fluorophore (e.g., thalidomide-Red).

-

Unlabeled competitor ligand (this compound).

-

-

Assay Procedure:

-

The tagged CRBN, donor-labeled antibody, and acceptor-labeled ligand are incubated together, resulting in a high FRET signal.

-

Serial dilutions of the competitor ligand are added.

-

The competitor ligand displaces the acceptor-labeled ligand, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the FRET ratio against the logarithm of the competitor concentration.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the binding of this compound to CRBN.

Caption: BWA-522 PROTAC mechanism of action.

References

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor NTD Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in prostate cancer. Unlike traditional AR inhibitors that target the ligand-binding domain (LBD), BWA-522 uniquely targets the N-terminal domain (NTD) of the AR. This allows it to effectively induce the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the LBD and are a common source of resistance to current therapies.[1][2] This technical guide provides a comprehensive overview of BWA-522, its synthesis from the key intermediate BWA-522 intermediate-1, its mechanism of action, and the experimental data supporting its preclinical efficacy.

The Relationship Between BWA-522 and this compound

BWA-522 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the NTD of the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound is a crucial component in the synthesis of BWA-522, functioning as the E3 ligase ligand. Specifically, this compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The synthesis of the final BWA-522 product involves covalently attaching this compound to the AR-NTD binding moiety via a chemical linker.

Mechanism of Action

BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor. The process begins with the simultaneous binding of BWA-522 to both the NTD of the androgen receptor and the Cereblon E3 ligase, forming a ternary complex. This proximity, induced by BWA-522, facilitates the transfer of ubiquitin from the E3 ligase complex to the androgen receptor. The polyubiquitinated androgen receptor is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of both AR-FL and AR-V7. This degradation of the key oncogenic driver results in the downstream suppression of AR target genes and the induction of apoptosis in prostate cancer cells.[1][2]

Quantitative Data Summary

The preclinical efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| In Vitro Degradation Efficiency | |

| Cell Line | AR Degradation (%) |

| VCaP (AR-V7) | 77.3% at 1 µM |

| LNCaP (AR-FL) | 72.0% at 5 µM |

| [1] |

| In Vivo Efficacy (LNCaP Xenograft Model) | |

| Dose | 60 mg/kg, oral administration |

| Tumor Growth Inhibition (TGI) | 76% |

| [1] |

| Oral Bioavailability | |

| Species | Bioavailability (%) |

| Mice | 40.5% |

| Beagle Dogs | 69.3% |

| [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of BWA-522 from this compound

The synthesis of BWA-522 involves the coupling of the this compound with the androgen receptor N-terminal domain binding moiety. A general protocol is as follows:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the androgen receptor N-terminal domain binding moiety in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagents: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Addition of Intermediate: Add this compound to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, BWA-522.

Western Blot for AR Degradation

-

Cell Culture and Treatment: Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to approximately 80% confluency. Treat the cells with varying concentrations of BWA-522 or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the androgen receptor (specific for the N-terminal domain to detect both AR-FL and AR-V7) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the AR protein levels are normalized to the loading control.

LNCaP Xenograft Model

-

Cell Preparation: LNCaP cells are cultured, harvested during the exponential growth phase, and resuspended in a suitable medium, often mixed with Matrigel, for injection.

-

Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of each mouse.

-

Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer BWA-522 (e.g., 60 mg/kg) or vehicle control orally to the respective groups according to the predetermined dosing schedule.

-

Monitoring and Endpoint: Measure tumor volume and body weight regularly. The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated.

Conclusion

BWA-522 represents a significant advancement in the development of therapeutics for prostate cancer, particularly for castration-resistant forms of the disease. Its novel mechanism of targeting the androgen receptor's N-terminal domain for degradation addresses key resistance mechanisms to current standard-of-care treatments. The robust preclinical data, including potent in vitro degradation, significant in vivo tumor growth inhibition, and favorable oral bioavailability, underscore the potential of BWA-522 as a future therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research and development in this promising area.

References

Unveiling BWA-522 Intermediate-1: A Technical Primer on its Genesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant efficacy in degrading both full-length androgen receptor (AR) and its splice variants, offering a promising therapeutic avenue for prostate cancer.[1][2] Central to the synthesis of this potent AR degrader is the molecule designated as BWA-522 intermediate-1. This intermediate functions as the cereblon E3 ubiquitin ligase ligand, a critical component for hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.[3][4][5][6][7] This technical guide provides an in-depth exploration of the discovery and origin of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to elucidate its synthetic pathway and role in the broader context of BWA-522's mechanism of action.

Discovery and Origin

The discovery of this compound is intrinsically linked to the development of BWA-522, which was first reported by Zhang et al. in the Journal of Medicinal Chemistry in August 2023. The development of BWA-522 was part of a broader effort to create PROTACs targeting the N-terminal domain of the androgen receptor. This compound was synthesized as a crucial building block, providing the necessary chemical moiety to engage the cereblon E3 ligase. Its design is based on the well-established class of immunomodulatory drugs (IMiDs) that are known to bind to cereblon. The synthetic route to this compound is a multi-step process, which is detailed in the experimental protocols section of this guide.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white solid. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C13H13N3O4 |

| Molecular Weight | 275.26 g/mol |

| Purity (as reported) | >95% (typically analyzed by HPLC) |

| Storage Conditions | Dessicated at -20°C |

Experimental Protocols

The synthesis of this compound is a multi-step chemical process. The detailed experimental protocol is provided below, based on the supplementary information from the primary publication by Zhang et al.

Synthesis of this compound

Step 1: Synthesis of (S)-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in acetic acid, 3-nitrophthalic anhydride (1.05 eq) was added.

-

The reaction mixture was heated to 140 °C and stirred for 4 hours.

-

After cooling to room temperature, the mixture was poured into ice water.

-

The resulting precipitate was collected by filtration, washed with water, and dried to afford the product as a yellow solid.

Step 2: Synthesis of (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

The product from Step 1 was dissolved in methanol.

-

Palladium on carbon (10% w/w) was added to the solution.

-

The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to yield the desired amino compound.

Step 3: Synthesis of tert-butyl (2-((S)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethyl)carbamate (this compound)

-

To a solution of the product from Step 2 in dimethylformamide (DMF), tert-butyl (2-oxoethyl)carbamate (1.2 eq) and sodium triacetoxyborohydride (1.5 eq) were added.

-

The reaction mixture was stirred at room temperature for 16 hours.

-

The reaction was quenched with water and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: BWA-522 signaling pathway for AR degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asset.library.wisc.edu [asset.library.wisc.edu]

An In-depth Technical Guide to BWA-522 Intermediate-1 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BWA-522 intermediate-1, a key building block in the synthesis of the potent androgen receptor (AR) degrader, BWA-522. This document details the role of the intermediate in the broader context of targeted protein degradation, summarizes key quantitative data for the final PROTAC (Proteolysis Targeting Chimera), and provides detailed experimental protocols for the assessment of AR degradation. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this therapeutic strategy.

Introduction to BWA-522 and its Intermediate-1

BWA-522 is a first-in-class, orally bioavailable PROTAC designed to degrade both the full-length androgen receptor (AR-FL) and its splice variants, notably AR-V7.[1][2] The androgen receptor is a critical driver of prostate cancer, and the emergence of AR splice variants that lack the ligand-binding domain is a common mechanism of resistance to standard anti-androgen therapies. By targeting the N-terminal domain (NTD) of the AR, BWA-522 offers a promising therapeutic approach for treatment-resistant prostate cancer.[1][2]

BWA-522 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the AR-NTD), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as the E3 ligase-recruiting component, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The synthesis of BWA-522 involves the chemical linkage of this intermediate to a derivative of the AR-NTD antagonist, EPI-002, via a suitable linker.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the final PROTAC, BWA-522, as reported in the literature.

| Parameter | Cell Line | Value | Citation(s) |

| Degradation Efficiency (AR-V7) | VCaP | 77.3% at 1 µM | [6] |

| Degradation Efficiency (AR-FL) | LNCaP | 72.0% at 5 µM | [6] |

| DC50 (AR Degradation) | LNCaP | 3.5 µM | [1] |

Table 1: In Vitro Degradation Efficacy of BWA-522

| Species | Bioavailability | Citation(s) |

| Mouse | 40.5% | [1][2] |

| Dog | 69.3% | [1][2] |

Table 2: Oral Bioavailability of BWA-522

| Model | Treatment | Result | Citation(s) |

| LNCaP Xenograft | 60 mg/kg, orally | 76% Tumor Growth Inhibition (TGI) | [1][2] |

Table 3: In Vivo Efficacy of BWA-522

Signaling Pathways and Mechanism of Action

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in prostate cell growth and survival. In castration-resistant prostate cancer, AR signaling can remain active through various mechanisms, including the expression of constitutively active splice variants like AR-V7.

References

An In-depth Technical Guide to PROTACs using BWA-522 intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]

This event-driven pharmacology offers several advantages over the occupancy-driven mechanism of traditional inhibitors, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained pharmacological effect at lower concentrations.[3]

BWA-522 Intermediate-1: A Key Component for Androgen Receptor Degradation

This compound is a crucial building block in the synthesis of the PROTAC BWA-522.[6][7] It functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC design.[6] By incorporating this intermediate, the resulting PROTAC, BWA-522, can effectively recruit the CRBN E3 ligase to its target.

BWA-522 is a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7.[8][9] The AR is a key driver of prostate cancer, and the emergence of resistance to conventional AR antagonists, often through mechanisms involving AR overexpression or the expression of ligand-binding domain truncated variants like AR-V7, presents a significant clinical challenge.[10] By inducing the degradation of both AR-FL and AR-V7, BWA-522 offers a promising therapeutic strategy to overcome this resistance.[8][11]

Quantitative Data Summary

The efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Degradation Efficiency (AR-FL) | LNCaP | 72.0% (at 5 µM) | [4] |

| VCaP | 52.4% (at 1 µM) | [12] | |

| VCaP | 73.1% (at 5 µM) | [12] | |

| Degradation Efficiency (AR-V7) | VCaP | 77.3% (at 1 µM) | [4][12] |

| VCaP | 84.6% (at 5 µM) | [12] | |

| DC50 (AR Degradation) | LNCaP | 3.5 µM | [1] |

| VCaP | sub-micromolar | [1] |

Table 1: In Vitro Degradation Efficacy of BWA-522

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Mice | 10 mg/kg | 40.5% | [1][2][3] |

| Beagle Dogs | 5 mg/kg | 69.3% | [1][2][3] | |

| Tumor Growth Inhibition (TGI) | Mice (LNCaP xenograft) | 60 mg/kg (oral) | 76% | [1][2][3][4] |

Table 2: In Vivo Pharmacokinetics and Efficacy of BWA-522

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This leads to the transcription of genes that promote prostate cancer cell growth and survival.[6] AR splice variants like AR-V7 are constitutively active, driving tumor progression even in the absence of androgens.

PROTAC Mechanism of Action: BWA-522

BWA-522 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the androgen receptor.

Experimental Workflow for PROTAC Evaluation

A typical workflow to evaluate the efficacy of a PROTAC like BWA-522 involves a series of in vitro and cellular assays.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

Objective: To quantify the reduction in AR protein levels in prostate cancer cells following treatment with BWA-522.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

BWA-522

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control (GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of BWA-522-induced AR degradation on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

BWA-522

-

DMSO

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of BWA-522 or DMSO for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

Objective: To confirm that BWA-522 mediates the ubiquitination of the androgen receptor in a cell-free system.

Materials:

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRBN E3 ligase complex.

-

Purified recombinant androgen receptor (full-length or N-terminal domain).

-

Ubiquitin and ATP.

-

BWA-522 and DMSO.

-

Ubiquitination reaction buffer.

-

SDS-PAGE loading buffer.

-

Western blot reagents as described in Protocol 1.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN E3 ligase, recombinant AR, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add BWA-522 or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using an anti-AR antibody to detect higher molecular weight ubiquitinated AR species.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To measure the induction of apoptosis in prostate cancer cells following treatment with BWA-522.

Materials:

-

Prostate cancer cell lines.

-

BWA-522 and DMSO.

-

White, opaque-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay kit.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BWA-522 or DMSO as described for the cell viability assay.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 1-2 hours to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control.

PARP Cleavage Western Blot

Objective: To detect a key marker of apoptosis, the cleavage of PARP, in BWA-522-treated cells.

Materials:

-

Same as for the Western Blot for Androgen Receptor Degradation, with the addition of a primary antibody that detects both full-length PARP (116 kDa) and cleaved PARP (89 kDa).

Procedure:

-

Follow the same procedure as the Western Blot for Androgen Receptor Degradation (Protocol 1) up to the immunoblotting step.

-

Immunoblotting:

-

Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP.

-

Proceed with the subsequent washing, secondary antibody incubation, and detection steps.

-

-